Asperuloide B

Description

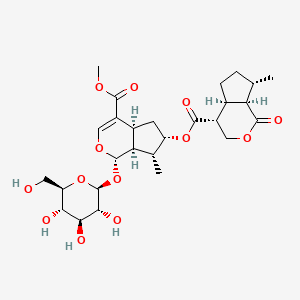

Asperuloide B is a dimeric iridoid glucoside isolated from Asperula maximowiczii, a plant studied for its bioactive constituents. Structurally, it belongs to the iridoid family, characterized by cyclopentanopyran monoterpenoids. The compound was identified through extensive spectroscopic analysis, including HRFABMS, IR, UV, and NMR, confirming its molecular formula as C₂₇H₃₈O₁₃ . Key features include:

- Optical rotation: [α]¹⁸_D = -40.6° (c 0.38, MeOH).

- UV λmax: 236 nm (log ε 4.02).

- IR peaks: 3414 cm⁻¹ (hydroxyl), 1726 cm⁻¹ (ester), and 1634 cm⁻¹ (α,β-unsaturated ester).

Its dimeric structure involves two iridoid units linked via ester bonds, as inferred from alkaline hydrolysis studies of its analog, Asperuloide A .

Properties

Molecular Formula |

C27H38O13 |

|---|---|

Molecular Weight |

570.6 g/mol |

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(4R,4aS,7S,7aR)-7-methyl-1-oxo-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-4-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C27H38O13/c1-10-4-5-12-14(8-36-25(34)18(10)12)24(33)38-16-6-13-15(23(32)35-3)9-37-26(19(13)11(16)2)40-27-22(31)21(30)20(29)17(7-28)39-27/h9-14,16-22,26-31H,4-8H2,1-3H3/t10-,11-,12+,13+,14-,16-,17+,18+,19+,20+,21-,22+,26-,27-/m0/s1 |

InChI Key |

BQMYRPGSJXGSKG-KDSDCWTGSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]1C(=O)OC[C@@H]2C(=O)O[C@H]3C[C@H]4[C@@H]([C@H]3C)[C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1CCC2C1C(=O)OCC2C(=O)OC3CC4C(C3C)C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O |

Synonyms |

asperuloide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison of Asperuloides A, B, and C

| Parameter | Asperuloide A | This compound | Asperuloide C |

|---|---|---|---|

| Molecular Formula | C₂₇H₃₈O₁₃ | C₂₇H₃₈O₁₃ | C₂₈H₄₃O₁₄ |

| Molecular Weight | 570.61 g/mol | 570.61 g/mol | 602.64 g/mol |

| [α]D | -19.5° (c 1.52, CHCl₃) | -40.6° (c 0.38, MeOH) | -53.2° (c 0.063, MeOH) |

| UV λmax (MeOH) | 235 nm (log ε 3.93) | 236 nm (log ε 4.02) | 235 nm (log ε 3.88) |

| IR Peaks (cm⁻¹) | 3422 (OH), 1718 (ester), 1646 (α,β-ester) | 3414 (OH), 1726 (ester), 1634 (α,β-ester) | 3422 (OH), 1718 (ester), 1634 (α,β-ester) |

| Structural Features | Dimer with ester linkage; confirmed by X-ray crystallography | Dimer with ester linkage; stereochemical variation | Additional methyl or glycosyl group inferred from molecular formula |

Key Differences:

Stereochemistry : this compound exhibits a significantly higher levorotatory optical rotation (-40.6°) compared to Asperuloide A (-19.5°), suggesting distinct stereochemical configurations in the dimeric linkage .

Functional Groups: While all three compounds share ester and α,β-unsaturated ester moieties, this compound’s IR peak at 1726 cm⁻¹ (vs.

Molecular Complexity : Asperuloide C (C₂₈H₄₃O₁₄) differs by an additional CH₅O unit, likely a methyl or methoxy substitution, altering its polarity and bioactivity profile.

Functional and Pharmacological Context

Iridoids like this compound are implicated in traditional medicine for treating inflammation, hypertension, and microbial infections .

- Asperuloide A : Demonstrated anti-inflammatory properties in preliminary assays, attributed to its ester-linked dimeric structure .

Research Implications

The comparison underscores the importance of stereochemistry and substituent effects in iridoid bioactivity. Future studies should focus on:

- Crystallographic analysis of this compound to resolve its 3D structure.

- Comparative bioassays to evaluate anti-inflammatory, antimicrobial, and cytotoxic properties across the three compounds.

Q & A

Q. What are the standard methodologies for isolating Asperuloide B from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Researchers should:

- Use maceration or Soxhlet extraction with polarity-adjusted solvents to optimize compound solubility .

- Apply column chromatography (silica gel or Sephadex LH-20) for preliminary separation, followed by HPLC for final purification .

- Validate purity via NMR and LC-MS, ensuring <95% purity for biological assays .

Q. How is the structural elucidation of this compound conducted?

Structural determination relies on spectroscopic techniques:

- NMR (1H, 13C, 2D-COSY, HSQC, HMBC) to identify functional groups and connectivity .

- Mass spectrometry (HR-ESI-MS) for molecular formula confirmation .

- X-ray crystallography (if crystalline) for absolute stereochemistry determination .

- Compare spectral data with existing literature to confirm identity .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include:

- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .

- Anti-inflammatory activity : ELISA-based measurement of TNF-α or IL-6 in LPS-stimulated macrophages .

- Antioxidant capacity : DPPH or ABTS radical scavenging assays .

- Ensure assays include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs for statistical validity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from variations in:

- Experimental parameters : Cell line viability, compound concentrations, or incubation times. Replicate studies under standardized conditions .

- Compound purity : Verify via HPLC and NMR; impurities may confound results .

- Biological models : Compare outcomes across multiple cell lines or in vivo models to assess specificity .

- Statistical analysis : Apply ANOVA or non-parametric tests to evaluate significance thresholds .

Q. What experimental design considerations are critical for studying this compound’s mechanism of action?

Key factors include:

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify molecular targets .

- Dose-response profiling : Use gradient concentrations to establish efficacy-toxicity relationships .

- Kinetic studies : Assess time-dependent effects (e.g., ROS generation) to differentiate acute vs. chronic responses .

- Control experiments : Include siRNA knockdown or inhibitor co-treatment to validate pathway involvement .

Q. How should extraction protocols be optimized to maximize this compound yield without degradation?

Optimization strategies:

- Response Surface Methodology (RSM) : Design experiments varying solvent ratio, temperature, and extraction time to model optimal conditions .

- Stability testing : Monitor thermal and pH stability via LC-MS to prevent isomerization or decomposition .

- Green chemistry : Evaluate ultrasound- or microwave-assisted extraction for efficiency and sustainability .

Methodological Guidelines for Data Presentation

- Tables : Summarize analytical results (e.g., IC50 values, spectral data) with clear headings, footnotes, and statistical metrics (mean ± SD) .

- Figures : Use line graphs for dose-response curves and heatmaps for omics data, ensuring axis labels follow SI units .

- Supplementary Materials : Include raw chromatograms, NMR spectra, and assay protocols for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.